Aburamycin A

Overview

Description

Chromomycin A2 is a natural product belonging to the aureolic acid family of antibiotics. It is produced by the bacterium Streptomyces griseus and is known for its potent antitumor and antimicrobial properties. Chromomycin A2 has a complex structure, consisting of an aglycone core and multiple sugar moieties, which contribute to its biological activity .

Mechanism of Action

Chromomycin A2 exerts its effects by binding to the minor groove of DNA, thereby inhibiting the binding of transcription factors and other DNA-binding proteins. This interaction disrupts the transcriptional machinery and leads to the inhibition of gene expression. Chromomycin A2 also interferes with the Wnt signaling pathway and suppresses the activation of β-catenin, a key regulator of cell proliferation and survival .

Biochemical Analysis

Biochemical Properties

Chromomycin A2 interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to disrupt Wnt signaling, interfere with β cell gene expression, and partially suppress Ca2+ influx . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

Chromomycin A2 has significant effects on various types of cells and cellular processes. It potently inhibits glucose-stimulated insulin secretion from pancreatic β cells . It also influences cell function by disrupting glucose-responsive ERK1/2 and S6 phosphorylation .

Molecular Mechanism

The molecular mechanism of Chromomycin A2 involves its binding interactions with biomolecules and changes in gene expression. It consistently decreases GSK3β phosphorylation and suppresses activation of a β-catenin activity reporter . It also interferes with transcription factor binding to critical β cell gene promoters .

Temporal Effects in Laboratory Settings

Chronic treatment with Chromomycin A2 largely ablates glucose-stimulated insulin secretion even after washout . It does not inhibit glucose-stimulated generation of ATP or Ca2+ influx .

Metabolic Pathways

Chromomycin A2 is involved in several metabolic pathways. It disrupts Wnt signaling and interferes with β cell gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

Chromomycin A2 is typically isolated from the fermentation broth of Streptomyces griseus. The isolation process involves several steps, including extraction, chromatography, and crystallization. The synthetic routes for chromomycin A2 are complex and involve multiple steps to construct the aglycone core and attach the sugar moieties. The reaction conditions often require specific pH, temperature, and solvent systems to ensure the stability and activity of the compound .

Industrial Production Methods

Industrial production of chromomycin A2 involves large-scale fermentation of Streptomyces griseus. The fermentation process is optimized to maximize the yield of chromomycin A2, and the compound is subsequently purified using advanced chromatographic techniques. The industrial production methods are designed to be cost-effective and scalable to meet the demand for chromomycin A2 in various applications .

Chemical Reactions Analysis

Types of Reactions

Chromomycin A2 undergoes several types of chemical reactions, including:

Oxidation: Chromomycin A2 can be oxidized to form various derivatives with altered biological activity.

Reduction: Reduction reactions can modify the aglycone core or sugar moieties, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of chromomycin A2 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired modifications without compromising the integrity of the compound .

Major Products Formed

The major products formed from the chemical reactions of chromomycin A2 include various derivatives with modified biological activity. These derivatives are often studied for their potential use in medicine and other applications .

Scientific Research Applications

Chromomycin A2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Chromomycin A2 is part of the aureolic acid family, which includes other compounds such as chromomycin A3, mithramycin, and olivomycin. These compounds share similar structures and mechanisms of action but differ in their specific biological activities and therapeutic potential. Chromomycin A2 is unique in its potent inhibition of glucose-stimulated insulin secretion and its ability to overcome tumor necrosis factor-related apoptosis-inducing ligand resistance .

List of Similar Compounds

- Chromomycin A3

- Mithramycin

- Olivomycin

- Aburamycin

properties

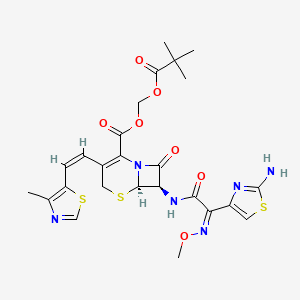

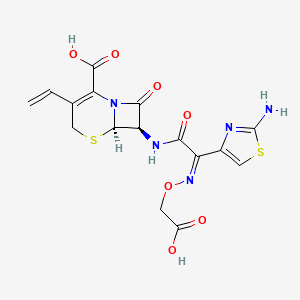

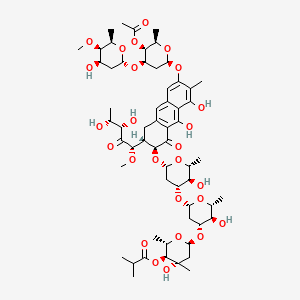

IUPAC Name |

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLCTUHONLQGIX-TWTCTLMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6992-70-7 | |

| Record name | (1S)-1-C-[(2S,3S)-7-[[4-O-Acetyl-2,6-dideoxy-3-O-(2,6-dideoxy-4-O-methyl-α-D-lyxo-hexopyranosyl)-β-D-lyxo-hexopyranosyl]oxy]-3-[[O-2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-α-L-arabino-hexopyranosyl(1→3)-O-2,6-dideoxy-β-D-arabino-hexopyranosyl-(1→3)-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4-tetrahydro-5,10-dihydroxy-6-methyl-4-oxo-2-anthracenyl]-5-deoxy-1-O-methyl-D-threo-2-pentulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6992-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromomycin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006992707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of Aburamycin A?

A1: While a precise molecular formula and weight for this compound are not provided in the given research abstracts, its close relationship to Aburamycin is highlighted. Research suggests that this compound is a new antibiotic related to Aburamycin. [, ] Further studies are needed to elucidate the complete structural characterization of this compound, including its molecular formula, weight, and spectroscopic data.

Q2: How is this compound produced?

A2: this compound is produced by Chainia munutisclerotica, a newly discovered species of actinomycete bacteria. [, ] This discovery suggests the potential for microbial production of this compound.

Q3: Are there other antibiotics similar to this compound?

A3: Yes, this compound belongs to a group of antibiotics that includes Aburamycin and Chainin. [, ] These antibiotics share structural similarities and might possess overlapping biological activities. Olivomycin, while not explicitly grouped with Aburamycin, also shares structural features with these antibiotics and is known for its fluorescence properties. [, ] Investigating these relationships might provide insights into the structure and function of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.